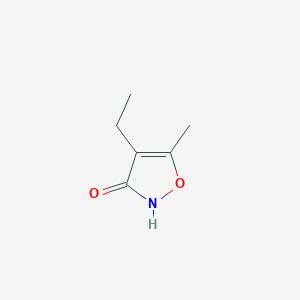

4-Ethyl-5-methyl-1,2-oxazol-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-5-methyl-1,2-oxazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-3-5-4(2)9-7-6(5)8/h3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGZTAWPKXXEJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(ONC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethyl 5 Methyl 1,2 Oxazol 3 Ol and Its Analogues

Classical and Established Synthetic Routes to 1,2-Oxazoles

The foundational methods for constructing the 1,2-oxazole ring have been established for over a century and typically involve the reaction of a three-carbon component with a source of hydroxylamine (B1172632). These routes are valued for their reliability and use of accessible starting materials. Two of the most prominent classical methods are the reaction of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. nih.govyoutube.com

A primary and widely used classical route involves the condensation of hydroxylamine hydrochloride with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone. nih.govyoutube.com The reaction proceeds through the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization as the hydroxyl group attacks the second carbonyl. A final dehydration step then yields the aromatic isoxazole (B147169) ring. youtube.com The regioselectivity of the final product depends on the specific reaction conditions and the nature of the substituents on the dicarbonyl precursor.

Another cornerstone of classical isoxazole synthesis is the [3+2] cycloaddition reaction. This method involves the in situ generation of a nitrile oxide, which then acts as a 1,3-dipole and reacts with a dipolarophile, typically an alkyne or an alkene, to form the isoxazole or isoxazoline (B3343090) ring, respectively. nih.govcore.ac.uk This approach is highly versatile, allowing for a wide range of substituents to be introduced into the final heterocyclic product.

It is important to distinguish the synthesis of 1,2-oxazoles (isoxazoles) from their isomers, the 1,3-oxazoles. Several well-known named reactions in heterocyclic chemistry are specific to the synthesis of the 1,3-oxazole ring and are therefore not typically applied for the direct synthesis of 4-Ethyl-5-methyl-1,2-oxazol-3-ol or its analogues.

Robinson-Gabriel Synthesis and Mechanistic Considerations

The Robinson-Gabriel synthesis is a classic method for the formation of 1,3-oxazoles , not 1,2-oxazoles. The reaction involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone, typically catalyzed by a dehydrating agent like sulfuric acid. The mechanism commences with the protonation of the amide carbonyl, followed by nucleophilic attack from the enol form of the adjacent ketone. Subsequent dehydration of the resulting intermediate yields the 1,3-oxazole ring. This method is historically significant for the synthesis of substituted 1,3-oxazoles.

Fischer-Oxazole Synthesis and Related Cyclocondensation Reactions

The Fischer oxazole (B20620) synthesis is another established route specific to 1,3-oxazoles . wikipedia.org Discovered by Emil Fischer in 1896, this reaction condenses a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org The mechanism is understood to begin with the formation of an iminochloride intermediate from the cyanohydrin, which then reacts with the aldehyde. A series of cyclization and dehydration steps follows to afford the final 2,5-disubstituted 1,3-oxazole. wikipedia.org While central to 1,3-oxazole chemistry, this method is not a direct pathway to the 1,2-oxazole core.

Van Leusen Oxazole Synthesis Utilizing Tosylmethyl Isocyanide (TosMIC)

The Van Leusen oxazole synthesis is a versatile method for preparing 1,3-oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent. In this reaction, the deprotonated TosMIC adds to an aldehyde, and the resulting intermediate undergoes a base-promoted cyclization. Elimination of the tosyl group leads to the formation of the 1,3-oxazole ring. When ketones are used instead of aldehydes, the reaction pathway changes to produce nitriles. This synthesis is highly valued for its utility in creating 5-substituted 1,3-oxazoles.

Advanced Catalytic Approaches for 1,2-Oxazole Core Formation

Modern synthetic chemistry has introduced a variety of catalytic methods for the construction of the 1,2-oxazole ring, offering improvements in efficiency, selectivity, and substrate scope over classical approaches. These advanced methods include reactions catalyzed by transition metals and, more recently, the development of metal-free and organocatalytic strategies. researchgate.net

Transition Metal-Catalyzed Syntheses (e.g., Palladium, Copper, Iron)

Transition metal catalysis has become a cornerstone for the synthesis and functionalization of isoxazoles. researchgate.net These metals can facilitate novel bond formations and reaction pathways under mild conditions.

Copper-catalyzed reactions are particularly prominent. For instance, a copper-catalyzed [3+2] cycloaddition between alkynes and nitrile oxides (generated in situ) provides a highly regioselective route to 3,5-disubstituted isoxazoles. organic-chemistry.org Another approach involves the CuCl-mediated intramolecular cyclization of oximes derived from propargylamines, which is compatible with a wide range of functional groups. organic-chemistry.org

Palladium-catalyzed four-component coupling reactions have also been developed. These can involve a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide to assemble polysubstituted isoxazoles. organic-chemistry.org

Gold-catalyzed reactions, such as the AuCl₃-catalyzed cycloisomerization of α,β-acetylenic oximes, provide an efficient route to substituted isoxazoles under mild conditions. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Isoxazole Syntheses

| Catalyst | Substrates | Key Transformation | Reference |

|---|---|---|---|

| CuCl | Propargylamine-derived oximes | Intramolecular Cyclization | organic-chemistry.org |

| AuCl₃ | α,β-Acetylenic oximes | Cycloisomerization | organic-chemistry.org |

| Copper(I) | Terminal acetylenes, in situ generated nitrile oxides | [3+2] Cycloaddition | organic-chemistry.org |

| Palladium | Terminal alkyne, hydroxylamine, CO, aryl iodide | Four-component coupling | organic-chemistry.org |

Organocatalytic and Metal-Free Synthetic Strategies

The development of organocatalytic and metal-free synthetic methods aligns with the principles of green chemistry, avoiding the cost and potential toxicity of transition metals.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules containing an isoxazole core. For example, chiral phosphoric acid has been used to catalyze the enantioselective addition of 5-amino-isoxazoles to β,γ-alkynyl-α-ketimino esters. nih.govrsc.org This method produces chiral quaternary α-isoxazole-α-alkynyl amino acid derivatives in high yields and enantioselectivities. nih.govrsc.org The catalyst operates through hydrogen-bonding interactions, which activates the isoxazole for nucleophilic attack. rsc.org In other work, amine-functionalized cellulose (B213188) has been employed as a recyclable organocatalyst for the three-component synthesis of isoxazol-5(4H)-ones in water. mdpi.com

Metal-free approaches often rely on the use of common reagents to mediate cyclization. Iodine-induced electrophilic cyclization of α,β-alkynic oximes is one such strategy. acs.org Another example is the use of N-hydroxyl-4-toluenesulfonamide, which reacts with α,β-unsaturated carbonyl compounds to yield 3,5-disubstituted isoxazoles with high regioselectivity under mild, metal-free conditions. organic-chemistry.org

Principles of Green Chemistry in the Synthesis of 1,2-Oxazole Derivatives

The synthesis of 1,2-oxazole derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, use safer chemicals, and improve energy efficiency. ijpsonline.comabap.co.in These approaches are critical in minimizing the environmental impact of chemical production. nih.gov

Biocatalytic Transformations for Oxazole Synthesis

While specific examples of biocatalytic transformations for the direct synthesis of this compound are not prevalent in the reviewed literature, the use of enzymes in organic synthesis is a cornerstone of green chemistry. researchgate.net Biocatalysts operate under mild conditions and exhibit high selectivity, which can be advantageous in the synthesis of complex heterocyclic compounds. The principles of biocatalysis are being applied to the synthesis of related heterocyclic structures, suggesting potential future applications in oxazole synthesis.

Microwave-Assisted and High-Throughput Synthetic Methods

Microwave-assisted synthesis has emerged as a powerful tool in the production of oxazole and isoxazole derivatives, offering significant advantages over conventional heating methods. abap.co.innih.gov This technique leads to enhanced reaction rates, higher selectivity, and better product yields, often under solvent-free conditions. nih.govnih.gov For instance, the synthesis of 5-substituted oxazoles from aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) can be achieved in high yields (up to 96%) in just a few minutes under microwave irradiation. nih.govacs.org Similarly, isoxazole derivatives have been synthesized from chalcones and hydroxylamine hydrochloride using microwave irradiation, which reduces reaction times and by-product formation. abap.co.innveo.org

High-throughput synthesis methodologies, often employing continuous flow reactors, are also being developed for the rapid generation of libraries of 1,2,4-oxadiazole (B8745197) and 1,2,4-triazole (B32235) derivatives. rsc.orgresearchgate.net These automated systems allow for the efficient synthesis and purification of numerous compounds, which is highly valuable in drug discovery. researchgate.net

Solvent-Free and Aqueous Medium Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. researchgate.net The synthesis of 1,2,4-oxadiazole derivatives has been successfully demonstrated under solvent-free conditions using microwave irradiation, resulting in excellent yields and short reaction times. nih.gov The use of water as a green solvent is also a significant advancement. A modified van Leusen reaction for the synthesis of oxazoles has been developed using β-cyclodextrin in water, allowing the reaction to proceed at lower temperatures with catalytic amounts of base. mdpi.com One-pot reactions in aqueous media under ultrasound irradiation have also been developed for the synthesis of 3,5-disubstituted isoxazoles. researchgate.net

Regioselective and Stereoselective Synthesis of Substituted 1,2-Oxazol-3-ols

The control of regioselectivity and stereoselectivity is crucial in the synthesis of substituted 1,2-oxazol-3-ols to ensure the desired isomer is obtained.

Regioselective Synthesis: The formation of the 1,2-oxazole ring often involves the reaction of a three-carbon component with hydroxylamine hydrochloride. nih.gov The regioselectivity of this cycloaddition can be controlled. For example, the reaction of β-enamino ketoesters with hydroxylamine hydrochloride can lead to the regioselective formation of methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates. nih.gov Another method involves the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkenes and alkynes, which provides a regioselective route to 3,5-disubstituted isoxazolines and isoxazoles. rsc.org

Stereoselective Synthesis: Achieving stereoselectivity, the controlled synthesis of a specific stereoisomer, is a significant challenge in organic synthesis. ethz.ch For related oxazolidine (B1195125) structures, stereoselective synthesis has been accomplished through Pd-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives, yielding products with good to excellent diastereoselectivity. nih.gov The principles of stereoselective synthesis involve using chiral starting materials, chiral auxiliaries, or enantioselective catalysts to guide the formation of a specific stereocenter. ethz.chyoutube.com While specific methods for the stereoselective synthesis of this compound are not detailed, the established strategies for other heterocyclic systems provide a framework for its potential asymmetric synthesis.

One-Pot and Multicomponent Reactions for Enhanced Synthetic Efficiency

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single step, minimizing waste and saving time. researchgate.netnih.gov

The van Leusen oxazole synthesis, which reacts aldehydes with TosMIC, is a classic example that can be performed as a one-pot procedure. mdpi.comijpsonline.comnih.gov This method has been adapted for the synthesis of various substituted oxazoles, including 4,5-disubstituted oxazoles in ionic liquids. organic-chemistry.org MCRs have been extensively used to generate libraries of diverse heterocyclic compounds. researchgate.netnih.gov For instance, a one-pot, three-component reaction has been developed for the synthesis of novel spiro heterocyclic systems. nih.gov Another example is the synthesis of 1,2,3-triazole derivatives through a one-pot multicomponent "click" reaction. orientjchem.org These approaches offer significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. researchgate.net

Specific Synthetic Challenges and Optimization for this compound

The synthesis of the specifically substituted this compound presents unique challenges. The primary routes to the 1,2-oxazole core involve either the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or the reaction of a 1,3-dicarbonyl compound with hydroxylamine. nih.gov

For this compound, a potential retrosynthetic analysis would disconnect the molecule into a β-keto ester precursor and hydroxylamine. The key challenge lies in the synthesis of the specific β-keto ester, ethyl 2-ethyl-3-oxopentanoate.

Table 1: Potential Synthetic Precursors for this compound

| Precursor | Synthetic Role |

| Ethyl 2-ethyl-3-oxopentanoate | Provides the carbon backbone with the required ethyl and methyl substituents. |

| Hydroxylamine | Source of the nitrogen and oxygen atoms for the oxazole ring. |

Optimization of the reaction would involve careful selection of reaction conditions to favor the desired cyclization and regioselectivity. Factors such as the choice of solvent, temperature, and catalyst can significantly influence the yield and purity of the final product. For instance, in related syntheses, the use of microwave irradiation has been shown to dramatically improve reaction efficiency. nih.govacs.org Furthermore, green chemistry principles would advocate for the use of non-toxic solvents and energy-efficient methods. ijpsonline.comnih.gov

Synthesis of Key Precursors and Intermediate Functionalization

The primary synthetic route to this compound, which exists in tautomeric equilibrium with its keto form, 4-ethyl-5-methylisoxazol-3(2H)-one, relies on the construction of a specific β-keto ester precursor. The structure of the final isoxazolone is dictated by the substitution pattern of this precursor.

The key precursor for the synthesis of this compound is ethyl 2-ethyl-3-oxopentanoate . The synthesis of such α-substituted β-keto esters can be achieved through several established organic chemistry methods. A common approach is the Claisen condensation reaction, followed by alkylation. Alternatively, direct acylation of a ketone enolate can be employed. For instance, the synthesis of a similar precursor, ethyl 2-fluoro-3-oxopentanoate, involves the reaction of 2-fluoro-ethyl acetate (B1210297) with propionyl chloride. nbinno.com General methods for preparing β-keto esters from ketones often utilize reagents like ethyl chloroformate or dimethyl carbonate in the presence of a strong base.

Another significant precursor class for isoxazole synthesis involves enamines. A general and highly selective method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters, which are analogues of the target compound, uses an enamino ester and a primary nitro compound. For example, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate was synthesized with a 68–71% yield by reacting ethyl β-pyrrolidinocrotonate (an enamine) with 1-nitropropane (B105015) in the presence of phosphorus oxychloride. orgsyn.org This reaction proceeds through an intermediate nitrile oxide, which undergoes a 1,3-dipolar cycloaddition with the enamine. orgsyn.org This method is noted for its high regioselectivity, avoiding the formation of positional isomers that can complicate other isoxazole synthesis routes. orgsyn.org

The cyclization step to form the isoxazole ring itself involves reacting the β-keto ester with hydroxylamine or its salt, hydroxylamine hydrochloride. researchgate.net In a typical procedure, the β-keto ester and hydroxylamine hydrochloride are reacted in a suitable solvent, often with a base or catalyst to facilitate the reaction. A plausible mechanism involves the initial formation of an oxime intermediate with the ketone carbonyl of the β-keto ester, followed by an intramolecular cyclization via nucleophilic attack of the oxime nitrogen onto the ester carbonyl, leading to the formation of the isoxazol-5(4H)-one ring. mdpi.com

Reaction Condition Optimization for Maximizing Yield and Purity

The efficiency of the cyclization reaction to form the isoxazolone ring is highly dependent on the chosen reaction conditions. Key parameters for optimization include the choice of catalyst, solvent, and temperature. Research on the synthesis of analogous 3,4-disubstituted isoxazol-5(4H)-ones provides detailed insights into how these factors can be manipulated to maximize yield and purity. mdpi.comorientjchem.org

Catalyst Selection

The reaction between a β-keto ester and hydroxylamine hydrochloride can be performed without a catalyst, but the addition of a catalyst often improves reaction rates and yields. Various catalysts, including acids, bases, and heterogeneous catalysts, have been explored. For the synthesis of similar isoxazolones, catalysts like citric acid, sodium malonate, and amine-functionalized cellulose have proven effective. mdpi.comorientjchem.orgniscpr.res.in

In a model three-component synthesis of (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one, different catalysts were tested, highlighting the importance of catalyst choice on the reaction's efficiency.

Table 1: Effect of Catalyst on a Model Isoxazol-5(4H)-one Synthesis

| Entry | Catalyst (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | None | 36 | 20 |

| 2 | Citric Acid (5) | 24 | 70 |

| 3 | Citric Acid (10) | 18 | 85 |

| 4 | Citric Acid (15) | 18 | 85 |

| 5 | Tartaric Acid (10) | 20 | 80 |

| 6 | Oxalic Acid (10) | 20 | 75 |

Data adapted from a representative synthesis of (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one using benzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride in water at room temperature. orientjchem.org

As shown in the table, using 10 mol% of citric acid provides a significant improvement in both reaction time and yield compared to the uncatalyzed reaction. orientjchem.org Similarly, a study using amine-functionalized cellulose as a heterogeneous catalyst found that a small loading of 14 mg was sufficient to achieve a 97% yield in just 25 minutes for a similar transformation. mdpi.com

Solvent Effects

The choice of solvent plays a crucial role in the synthesis of isoxazolones. A variety of solvents have been investigated, with a significant trend towards using environmentally benign solvents like water or ethanol. mdpi.comorientjchem.org Green chemistry principles encourage the use of water as a solvent due to its non-toxic and non-flammable nature. mdpi.com

Optimization studies have demonstrated that for many isoxazolone syntheses, water is not only a green option but also provides the best results in terms of yield and reaction time.

Table 2: Influence of Solvent on a Model Isoxazol-5(4H)-one Synthesis

| Entry | Solvent | Time | Yield (%) |

|---|---|---|---|

| 1 | H₂O | 25 min | 97 |

| 2 | EtOH | 2 h | 90 |

| 3 | CH₃COCH₃ | 4 h | 75 |

| 4 | CHCl₃ | 6 h | 40 |

| 5 | DMF | 6 h | 45 |

| 6 | n-hexane | 8 h | Trace |

| 7 | Solvent-free (RT) | 10 h | Trace |

Conditions: Reaction of 4-hydroxy-3-methoxybenzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride using 14 mg of amine-functionalized cellulose catalyst at room temperature. mdpi.com

The data clearly indicates that water is the optimal solvent for this catalytic system. mdpi.com In other systems, such as the citric acid-catalyzed reaction, water also proved to be the most effective medium. orientjchem.org Reactions in solvents like chloroform (B151607) (CHCl₃) and dimethylformamide (DMF) resulted in significantly lower yields. mdpi.com Conducting the reaction under solvent-free conditions was found to be ineffective. mdpi.com These findings underscore the importance of selecting an appropriate solvent system, with aqueous media often being the preferred choice for both efficiency and environmental considerations.

Computational and Theoretical Investigations of 4 Ethyl 5 Methyl 1,2 Oxazol 3 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and the geometric arrangement of atoms, which are critical for understanding the molecule's reactivity and interactions.

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. For 4-Ethyl-5-methyl-1,2-oxazol-3-ol, DFT calculations, particularly using a hybrid functional like B3LYP with a suitable basis set such as 6-311G(d,p), are employed to determine its ground state properties.

These calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. The optimized geometry reveals key bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule. For instance, the planarity of the isoxazole (B147169) ring and the orientation of the ethyl and methyl substituents are determined. dergipark.org.tr

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include the total energy, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the molecule's reactivity. irjweb.com Spectroscopic predictions, such as vibrational frequencies (IR and Raman spectra) and electronic absorption spectra (UV-Vis), can also be computed. The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure.

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-311G(d,p))

| Property | Calculated Value |

| Total Energy | (Value in Hartrees) |

| Dipole Moment | (Value in Debye) |

| HOMO Energy | (Value in eV) |

| LUMO Energy | (Value in eV) |

| HOMO-LUMO Gap | (Value in eV) |

Note: The values in this table are representative and would be obtained from actual DFT calculations.

For even greater accuracy, particularly in describing electron correlation effects, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron-electron interactions. High-accuracy calculations are particularly important for determining precise energetic properties and for benchmarking the results obtained from DFT methods. These calculations can refine the understanding of the electronic structure and provide a more accurate potential energy surface for the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov

MD simulations model the movement of atoms in a molecule over a period of time by solving Newton's equations of motion. For this compound, MD simulations can reveal the flexibility of the ethyl group and the rotational barriers of the methyl group. By simulating the molecule for a sufficient duration (typically nanoseconds), a representative ensemble of conformations can be generated. Analysis of this ensemble allows for the exploration of the conformational space and the identification of the most populated conformations. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

The behavior of a molecule can be significantly influenced by its environment. MD simulations can explicitly include solvent molecules (such as water) to study solvation effects. The analysis of the radial distribution functions between the solute and solvent atoms can reveal the structure of the solvation shell and identify specific hydrogen bonding interactions. For this compound, the hydroxyl group and the nitrogen and oxygen atoms of the isoxazole ring are expected to be key sites for hydrogen bonding with water molecules. Understanding these intermolecular interactions is vital for predicting the molecule's solubility and its interactions with other molecules.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

To further understand the reactivity and interaction properties of this compound, Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are performed on the DFT-optimized geometry. dergipark.org.tr

The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the oxygen atom of the hydroxyl group and the nitrogen atom of the isoxazole ring are expected to be regions of negative potential, while the hydrogen atom of the hydroxyl group would be a region of positive potential. irjweb.com

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity. irjweb.com The spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic reactions.

Table 2: Frontier Molecular Orbital Properties of this compound

| Parameter | Description |

| HOMO | The distribution of the highest occupied molecular orbital, indicating regions of electron donation. |

| LUMO | The distribution of the lowest unoccupied molecular orbital, indicating regions of electron acceptance. |

| MEP | A map of the electrostatic potential, highlighting electron-rich and electron-poor regions. |

Note: This table describes the qualitative information obtained from FMO and MEP analyses.

Prediction of Reactivity Sites via HOMO-LUMO Energy Gaps and Orbital Distribution

The reactivity of a chemical compound is fundamentally governed by its electronic structure. Frontier Molecular Orbital (FMO) theory is a key component of these investigations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons.

Computational methods like Density Functional Theory (DFT) are employed to calculate the energies and spatial distributions of these orbitals for isoxazole derivatives. elsevierpure.com For instance, DFT and Time-Dependent DFT (TDDFT) computations have been successfully used to characterize the molecular geometry and the orbitals involved in electronic transitions of various 3,4,5-trisubstituted isoxazole derivatives. elsevierpure.com

The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and polarizable.

By mapping the distribution of the HOMO and LUMO across the molecular structure of this compound, scientists can pinpoint the likely sites for electrophilic and nucleophilic attack. This information is invaluable for predicting the outcome of chemical reactions and understanding the molecule's interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Studies on 1,2-Oxazol-3-ol (B140934) Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 1,2-oxazol-3-ol derivatives, QSAR models are instrumental in identifying the key structural features that determine their therapeutic or biological effects.

These models can be developed for various activities, such as the inhibition of specific enzymes or antifungal properties. nih.gov The process involves creating a dataset of related compounds with known activities and then using statistical methods to build a predictive model. nih.gov For a series of isoxazole derivatives targeting the farnesoid X receptor (FXR), a 3D-QSAR study was conducted to investigate the relationship between their structures and biological activities. mdpi.com The reliability of such models is confirmed through rigorous validation techniques, including cross-validation, to ensure their predictive power for new, untested compounds. nih.gov

2D and 3D-QSAR Modeling (e.g., CoMFA, CoMSIA) for Rational Design

To gain deeper insight into the structure-activity relationship, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.govnih.gov These techniques analyze the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of a series of aligned molecules to explain differences in their biological activity. nih.gov

In a study on isoxazole derivatives as FXR agonists, both CoMFA and CoMSIA models were developed and showed strong predictive ability. mdpi.com

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around the molecules. The resulting contour maps highlight regions where bulky groups or specific charge distributions are favorable or unfavorable for activity. nih.gov

CoMSIA evaluates similarity indices across five fields: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. It often provides a more detailed and intuitive visualization of the structural requirements for activity. mdpi.comnih.gov

The statistical robustness of these models is assessed using parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). A high q² (>0.5) and r² (>0.6) indicate a reliable and predictive model. nih.gov For the isoxazole derivatives studied as FXR agonists, the models yielded significant statistical results, as detailed in the table below. mdpi.com

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²pred (External Validation) | Field Contributions |

|---|---|---|---|---|

| CoMFA | 0.664 | 0.960 | 0.872 | Steric: 47.1%, Electrostatic: 52.9% |

| CoMSIA | 0.706 | 0.969 | 0.866 | Steric: 9.6%, Electrostatic: 25.1%, Hydrophobic: 25.8%, H-bond Donor: 30.3%, H-bond Acceptor: 9.1% |

The contour maps generated from these models provide a roadmap for rational drug design. For example, the CoMSIA analysis of isoxazole derivatives revealed that hydrophobicity at the R2 group and an electronegative group at the R3 position were crucial for their agonistic activity. mdpi.com This information allows medicinal chemists to design new analogs, such as novel derivatives of this compound, with potentially superior activity.

Molecular Docking and Binding Free Energy Calculations to Elucidate Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is essential for understanding the molecular basis of a drug's action and is often used in conjunction with QSAR studies. For isoxazole derivatives, docking simulations can elucidate the specific interactions between the ligand and the amino acid residues within the binding site of a target like the farnesoid X receptor (FXR). mdpi.com

Following docking, molecular dynamics (MD) simulations can be performed to further understand the stability of the ligand-protein complex and the precise nature of the interactions. mdpi.com These simulations revealed that for isoxazole agonists, hydrophobic interactions with residues such as LEU287, MET290, and ALA291 in the FXR binding domain were critical. mdpi.com Furthermore, key hydrogen bonds and salt bridge interactions with residues like HIS447 and ARG331 were identified as significant for binding affinity. mdpi.com

By visualizing these interactions, researchers can understand why certain structural features, like the ethyl and methyl groups on the 1,2-oxazole core, contribute to binding and activity. Binding free energy calculations can then quantify the strength of these interactions, providing a theoretical basis for ranking potential drug candidates before their synthesis.

In Silico Prediction of Spectroscopic Parameters to Aid Experimental Assignment

Computational methods are also valuable for predicting the spectroscopic properties of molecules, which can be a powerful aid in the interpretation of experimental data. Methods like Density Functional Theory (DFT) can be used to calculate parameters that correlate with various types of spectroscopy. elsevierpure.com

For example, DFT calculations can predict the vibrational frequencies of a molecule, which can then be compared to an experimental Infrared (IR) spectrum to help assign the observed peaks to specific molecular vibrations. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to assist in the structural elucidation of newly synthesized compounds like this compound.

Furthermore, Time-Dependent DFT (TDDFT) computations can predict the electronic transitions of a molecule, providing theoretical UV-Visible absorption spectra. elsevierpure.com This was done for a series of isoxazole derivatives to characterize the molecular orbitals involved in their electronic transitions, helping to confirm their structure and electronic properties. elsevierpure.com This synergy between computational prediction and experimental measurement is crucial for the unambiguous characterization of novel compounds.

Reactivity and Mechanistic Studies of 4 Ethyl 5 Methyl 1,2 Oxazol 3 Ol

Aromaticity and Electronic Structure of the 1,2-Oxazole Ring System

The 1,2-oxazole ring, an integral part of the compound 4-Ethyl-5-methyl-1,2-oxazol-3-ol, is a five-membered heterocyclic system containing both an oxygen and a nitrogen atom in adjacent positions. This ring system is considered to be aromatic, albeit to a lesser extent than its 1,3-azole isomers like oxazole (B20620) and thiazole. wikipedia.orgtaylorandfrancis.com The aromaticity stems from the delocalization of a sextet of π-electrons within the planar, cyclic structure, which fulfills Hückel's rule. slideshare.netchemicalforums.comreddit.com In the 1,2-oxazole ring, all the constituent carbon and nitrogen atoms are sp² hybridized, contributing to the planarity of the ring. tandfonline.comyoutube.com The oxygen atom also adopts sp² hybridization, allowing one of its lone pairs to participate in the π-system. reddit.com

The electronic structure of the oxazole ring is characterized by the pyridine-like nitrogen atom and a furan-like oxygen atom. youtube.com The electronegativity of the oxygen atom leads to a non-uniform distribution of electron density within the ring, which impacts its aromatic character and reactivity. tandfonline.com Studies on the electronic states of oxazole using VUV absorption and electron energy-loss (EEL) spectroscopies have identified various valence and Rydberg-type excited states. iaea.org These investigations show that the lowest electronic states arise from π-π* and n-π* transitions, involving the π-orbitals and the lone pair of electrons on the nitrogen atom. iaea.org The electronic environment of the ring is a key determinant of its reactivity towards various reagents.

Electrophilic Aromatic Substitution Reactions on the Oxazole Nucleus

Electrophilic aromatic substitution is a characteristic reaction of many aromatic compounds, and the 1,2-oxazole ring is no exception. However, the reactivity of the oxazole nucleus towards electrophiles is generally lower than that of benzene (B151609), due to the electron-withdrawing nature of the heteroatoms. youtube.com Electrophilic attack on the unsubstituted oxazole ring typically occurs at the C5 position. wikipedia.orgtandfonline.com The presence of activating, electron-donating groups on the ring can significantly enhance the rate of substitution. tandfonline.comlumenlearning.comlumenlearning.com

Regioselectivity and the Influence of Substituents (Ethyl, Methyl, Hydroxyl)

In the case of this compound, the regioselectivity of electrophilic aromatic substitution is dictated by the combined electronic effects of the three substituents: an ethyl group at C4, a methyl group at C5, and a hydroxyl group at C3.

Ethyl and Methyl Groups: Both the ethyl group at C4 and the methyl group at C5 are alkyl groups, which are known to be activating and ortho, para-directing in electrophilic aromatic substitution on benzene rings. youtube.comyoutube.com Their electron-donating inductive effect increases the electron density of the oxazole ring, making it more susceptible to electrophilic attack.

Hydroxyl Group: The hydroxyl group at C3 is a strongly activating group due to its ability to donate a lone pair of electrons via resonance. libretexts.org This resonance effect significantly outweighs its inductive electron-withdrawing effect. libretexts.org Like alkyl groups, the hydroxyl group is also an ortho, para-director.

Considering the directing effects of these substituents, the potential sites for electrophilic attack on the this compound ring are the unoccupied positions. The C5 position is already substituted with a methyl group. The directing influence of the C3-hydroxyl group would strongly activate the C4 position. The C4-ethyl group would activate the C5 and C3 positions. The C5-methyl group would activate the C4 position. Therefore, the C4 position is the most likely site for electrophilic substitution, being activated by both the C3-hydroxyl and C5-methyl groups. However, steric hindrance from the adjacent ethyl group at C4 might also influence the regioselectivity.

Table 1: Predicted Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Hydroxyl | C3 | +R > -I (Activating) | ortho, para |

| Ethyl | C4 | +I (Activating) | ortho, para |

Nucleophilic Attack and Ring Opening Reactions of 1,2-Oxazol-3-ols

While electrophilic substitution is a key reaction pathway, the 1,2-oxazole ring can also undergo nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group is present. wikipedia.org Nucleophilic attack on the oxazole ring itself is generally less common and can often lead to ring-opening reactions rather than substitution. researchgate.net

Reactivity at C2 and Other Ring Positions

In the parent oxazole, deprotonation is most facile at the C2 position, indicating its higher electrophilicity compared to other ring carbons. wikipedia.org Consequently, nucleophilic aromatic substitution is most likely to occur at C2 if a suitable leaving group is present. wikipedia.org For substituted oxazoles, the site of nucleophilic attack can be influenced by the electronic nature of the substituents. In the case of this compound, the electron-donating nature of the ethyl and methyl groups would generally disfavor nucleophilic attack on the ring carbons.

Role of the Hydroxyl Group in Nucleophilic Activation and Subsequent Transformations

The hydroxyl group at the C3 position plays a crucial role in the reactivity of 1,2-oxazol-3-ols. This hydroxyl group can be deprotonated to form an oxazolate anion, which can then act as a nucleophile itself. More significantly, the hydroxyl group can be transformed into a better leaving group, facilitating nucleophilic substitution at the C3 position. libretexts.orgmsu.edu For instance, protonation of the hydroxyl group in a strongly acidic medium would form a good leaving group (water), potentially allowing for nucleophilic attack at C3. libretexts.org

Furthermore, the presence of the hydroxyl group can facilitate ring-opening reactions. Tautomerism can lead to the formation of a β-keto nitrile derivative, which can undergo further transformations. Ring-opening of oxazole derivatives, particularly oxazole N-oxides, has been observed under certain conditions, for example, with phosphorus oxychloride (POCl₃). researchgate.net While this has been demonstrated for a related structure, it suggests a potential reaction pathway for this compound under similar activating conditions. The initial step in such a reaction could involve the activation of the hydroxyl group.

Cycloaddition Reactions Involving the 1,2-Oxazole Moiety

The 1,2-oxazole ring system can participate in cycloaddition reactions, most notably acting as a diene in Diels-Alder reactions. wikipedia.orgresearchgate.netthieme-connect.com This reactivity is attributed to the diene character of the oxazole ring, which is a consequence of its reduced aromaticity compared to other five-membered heterocycles. taylorandfrancis.com

The participation of oxazoles as dienes in [4+2] cycloaddition reactions with various dienophiles, such as alkenes and alkynes, provides a valuable route to the synthesis of highly substituted pyridines and furans. researchgate.net The reactivity of the oxazole in these reactions can be enhanced by the presence of electron-donating substituents on the ring and by the activation of the oxazole nitrogen through the addition of an alkyl group or a Lewis/Brønsted acid. nih.govacs.orgscilit.com The latter approach increases the electron-deficient nature of the oxazole diene, facilitating the reaction with electron-rich dienophiles. nih.govacs.org

1,2-Oxazoles as Dienes in [4+2] Cycloadditions (e.g., Diels-Alder)

The 1,2-oxazole ring system, a core component of this compound, exhibits diene characteristics that allow it to participate in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netpharmaguideline.com This reactivity is fundamental to its utility in organic synthesis, providing pathways to complex nitrogen- and oxygen-containing heterocyclic structures. The diene character is attributed to the furan-type oxygen atom at the 1-position and the conjugated π-system within the ring. pharmaguideline.com

The intermolecular Diels-Alder reactions of oxazoles with various dienophiles, such as alkenes and alkynes, have proven to be a valuable method for synthesizing highly substituted pyridine (B92270) and furan (B31954) derivatives. researchgate.net These products are often difficult to obtain through other synthetic routes. The reaction typically proceeds through a cycloaddition followed by a retro-Diels-Alder sequence, which results in the formation of a new aromatic ring. The efficiency and outcome of these reactions are significantly influenced by the nature of the substituents on the oxazole ring and the dienophile. Electron-donating groups on the oxazole ring can facilitate the reaction with dienophiles. pharmaguideline.com

The intramolecular version of the oxazole Diels-Alder (IMDAO) reaction has been particularly impactful in the total synthesis of complex natural products, including alkaloids and terpenoids. researchgate.netthieme-connect.com Lewis acid catalysis, employing catalysts such as copper or europium compounds, has been shown to promote these cycloadditions, often enhancing reaction rates and stereoselectivity. thieme-connect.com Computational studies have indicated that the addition of Brønsted or Lewis acids to the oxazole nitrogen atom facilitates the cycloaddition by stabilizing the transition state and lowering the activation energy barrier. nih.govacs.org

| Reaction Type | Reactants | Key Features | Products |

| Intermolecular Diels-Alder | 1,2-Oxazole, Alkene/Alkyne | Forms highly substituted pyridines and furans. researchgate.net | Pyridines, Furans |

| Intramolecular Diels-Alder (IMDAO) | Tethered Oxazole-Olefin | Key step in natural product synthesis. thieme-connect.com | Complex polycyclic heterocycles |

| Catalyzed Diels-Alder | 1,2-Oxazole, Dienophile, Lewis Acid (e.g., Cu(OTf)₂) | Enhanced reaction rates and selectivity. thieme-connect.com | Cycloadducts |

Intramolecular Nitrile Oxide Cycloaddition (INOC) Strategies

While the Diels-Alder reaction illustrates the reactivity of a pre-formed oxazole ring, the intramolecular nitrile oxide cycloaddition (INOC) represents a powerful strategy for the synthesis of the closely related isoxazole (B147169) and isoxazoline (B3343090) ring systems, which can be precursors or structural analogues to 1,2-oxazol-3-ols. nih.govproquest.com This synthetic tool is a cornerstone of heterocyclic chemistry, enabling the efficient construction of complex, fused-ring architectures in a single step. mdpi.com

The INOC strategy involves a 1,3-dipolar cycloaddition where a nitrile oxide, typically generated in situ, reacts with an alkene or alkyne tethered to the same molecule. nih.govmdpi.com Common methods for generating the transient nitrile oxide species include the dehydration of nitroalkanes or the oxidation of aldoximes. nih.govproquest.com The intramolecular nature of this reaction offers significant advantages in terms of regioselectivity and stereoselectivity, often leading to the formation of two new rings simultaneously. mdpi.com This efficiency has been leveraged in the synthesis of novel polycyclic systems containing fused isoxazole or isoxazoline rings. mdpi.comdoaj.org For instance, the strategy has been successfully employed to create complex pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netmdpi.comoxazole ring systems. nih.govproquest.com

| Starting Material Component | Method of Nitrile Oxide Generation | Cycloaddition Partner | Resulting Structure |

| Aldoxime | Oxidation (e.g., NaOCl, HTIB) nih.govmdpi.com | Alkene (e.g., Allyloxy group) mdpi.com | Fused Isoxazoline Ring System mdpi.com |

| Aldoxime | Oxidation nih.govproquest.com | Alkyne (e.g., Propargyloxy group) nih.govproquest.com | Fused Isoxazole Ring System nih.govproquest.com |

| Nitroalkane | Dehydration nih.govproquest.com | Alkene/Alkyne | Fused Isoxazoline/Isoxazole |

Tautomerism and Prototropic Rearrangements in 1,2-Oxazol-3-ols

A defining characteristic of the 1,2-oxazol-3-ol (B140934) system, including this compound, is its existence in a tautomeric equilibrium. Tautomers are constitutional isomers that readily interconvert, typically through the relocation of a proton. libretexts.orgquora.com The 1,2-oxazol-3-ol structure is the 'enol' form, which exists in equilibrium with its 'keto' tautomer. libretexts.orglibretexts.org

This specific type of tautomerism is analogous to the well-known keto-enol tautomerism of carbonyl compounds. libretexts.org In this case, the 3-hydroxy-1,2-oxazole (the enol form) can undergo a proton transfer to form a β-dicarbonyl-like structure, specifically a 1,2-oxazolidin-3-one derivative (the keto form). The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and the nature of substituents on the ring. Generally, the keto form is energetically more stable and thus predominates at equilibrium for simple carbonyls. libretexts.org However, for certain heterocyclic systems, the enol form can be significantly stabilized. For asymmetrical ketones, multiple enol forms can exist, with stability often dictated by factors that stabilize alkenes, such as conjugation and alkyl substitution. libretexts.org The study of related compounds like 5-methylisoxazol-3-ol confirms the presence of this tautomeric relationship. chemsynthesis.com

| Tautomeric Form | Functional Groups | General Stability |

| 1,2-Oxazol-3-ol (Enol form) | C=C bond, -OH group | Generally less stable |

| 1,2-Oxazolidin-3-one (Keto form) | C=O group, N-H group | Generally more stable libretexts.org |

Oxidation and Reduction Chemistry of the 1,2-Oxazol-3-ol System

The reactivity of the 1,2-oxazol-3-ol scaffold extends to oxidation and reduction reactions, which can modify both the heterocyclic ring and its substituents. The susceptibility of the system to these transformations is a critical aspect of its chemical profile.

Oxidation: The oxidation of alcohols is a fundamental reaction in organic chemistry, and the hydroxyl group at the C-3 position of this compound is a potential site for such reactions. libretexts.org Depending on the oxidizing agent used, primary alcohols can be oxidized to aldehydes or carboxylic acids, while secondary alcohols yield ketones. libretexts.org The 3-hydroxy group on the oxazole ring is part of an enol system, and its oxidation can be complex. Milder reagents like pyridinium (B92312) chlorochromate (PCC) are known to oxidize primary alcohols to aldehydes. libretexts.org The oxazole ring itself can also undergo oxidation. Substituted oxazoles can react to form N-oxides. pharmaguideline.com The choice of oxidant is crucial to control the reaction's outcome, preventing unwanted side reactions or ring cleavage.

Reduction: The reduction of the 1,2-oxazole ring system can be challenging. Oxazoles are generally stable in the presence of some reducing agents. slideshare.net However, more potent reducing conditions can lead to cleavage of the heterocyclic ring, resulting in open-chain products. pharmaguideline.com The stability of the ring is a key consideration in any synthetic sequence involving reduction steps. For comparison, studies on the reduction of related heterocyclic diesters, such as 1,2,3-triazoles, have shown that selective reductions of substituent groups can be achieved using reagents like sodium borohydride (B1222165) (NaBH₄), sometimes leaving the heterocyclic ring intact. mdpi.com The specific conditions required for the selective reduction of substituents on a 1,2-oxazol-3-ol without compromising the ring structure would need careful empirical determination.

| Reaction | Reagent Class | Potential Outcome on 1,2-Oxazol-3-ol System |

| Oxidation | Mild Oxidants (e.g., PCC) | Oxidation of the 3-hydroxyl group. libretexts.org |

| Oxidation | Stronger Oxidants | Formation of N-oxides or ring cleavage. pharmaguideline.com |

| Reduction | Catalytic Hydrogenation / Metal Hydrides | Potential for ring cleavage to form open-chain products. pharmaguideline.com |

| Reduction | Selective Reducing Agents (e.g., NaBH₄) | Possible reduction of substituents while preserving the ring. mdpi.com |

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry provides indispensable tools for understanding the complex reaction mechanisms associated with the 1,2-oxazole system. Methods such as Density Functional Theory (DFT) allow for the detailed investigation of reaction pathways, the characterization of transition states, and the calculation of activation energies. nih.gov

These theoretical studies have been applied to various reactions involving oxazoles and isoxazoles. For example, DFT calculations have been used to interpret the thermal rearrangements of acylamino-isoxazoles, showing that a Boulton-Katritzky rearrangement is the most favored pathway. nih.gov Such studies can predict which of several competing reaction routes is most likely to occur under specific conditions.

Furthermore, computational models are used to explore photochemical reactions, such as the transposition of oxazole to isoxazole, and to study their excited-state dynamics. acs.orgresearchgate.net By calculating the potential energy surfaces, researchers can identify conical intersections and other features that govern the outcome of photoinduced reactions. researchgate.net In the context of Diels-Alder reactions, computational analysis helps to explain the efficacy of Lewis acid catalysis by revealing how the catalyst interacts with the reactants to stabilize the transition state geometry. nih.govacs.org Finding the precise geometry of a transition state is a key goal of these calculations, as it provides a snapshot of the highest energy point along the reaction coordinate, offering deep insight into the reaction mechanism. youtube.com

| Computational Method | Application to 1,2-Oxazole Chemistry | Insights Gained |

| Density Functional Theory (DFT) | Studying thermal rearrangements. nih.gov | Favored reaction pathways, relative stability of intermediates. |

| Time-Dependent DFT (TD-DFT) | Investigating photochemical reactions. researchgate.net | Excited-state dynamics, reaction mechanisms on potential energy surfaces. |

| Transition State Searching | Elucidating reaction mechanisms (e.g., Diels-Alder). nih.govacs.orgyoutube.com | Geometry and energy of transition states, activation barriers. |

| Molecular Dynamics Simulations | Simulating reaction dynamics. researchgate.net | Time-resolved evolution of molecular structures during a reaction. |

Synthetic Applications and Derivative Chemistry of 4 Ethyl 5 Methyl 1,2 Oxazol 3 Ol

4-Ethyl-5-methyl-1,2-oxazol-3-ol as a Key Synthetic Building Block

This compound serves as a versatile starting material in organic synthesis due to the reactive nature of its functional groups. The hydroxyl group and the adjacent ethyl and methyl substituents on the isoxazole (B147169) core provide multiple sites for chemical modification, making it an attractive scaffold for creating novel compounds.

Precursor for the Construction of More Complex Heterocyclic Architectures

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with many approved drugs featuring these structural motifs. sigmaaldrich.com The inherent reactivity of this compound allows it to be a valuable precursor for the synthesis of more elaborate heterocyclic systems. The isoxazole ring itself can be a component of a larger, fused polycyclic structure, or it can be a substituent on another heterocyclic core.

For instance, the isoxazole moiety can be incorporated into larger frameworks to create compounds with potential therapeutic applications. The synthesis of complex molecules often starts with readily available and functionalized heterocyclic building blocks. sigmaaldrich.com The development of efficient synthetic routes to novel fused heterocyclic systems, such as pyrazolo[4′,3′:5,6]pyrano[4,3-c] mdpi.comnih.govoxazoles, highlights the importance of functionalized precursors. mdpi.comencyclopedia.pub These complex structures are often built upon simpler heterocyclic cores through strategic cyclization reactions. mdpi.comencyclopedia.pub

Scaffold for Combinatorial Library Synthesis and Molecular Diversification

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large numbers of diverse compounds for high-throughput screening. The use of a central scaffold that can be readily functionalized is a key principle in this approach. This compound, with its multiple points for diversification, is an ideal candidate for such a scaffold.

A general strategy involves attaching the isoxazole scaffold to a solid support and then sequentially adding different building blocks to the various reactive sites. nih.gov This allows for the creation of a library of related compounds with a wide range of structural variations. For example, a 5-(hydroxymethyl)oxazole scaffold has been successfully used to generate a diverse library of compounds through modifications at the hydroxyl group and other positions. nih.gov This approach enables the exploration of a broad chemical space around the core isoxazole structure, increasing the probability of identifying compounds with desired biological activities.

Rational Design, Synthesis, and Characterization of Novel Derivatives and Analogues

The targeted synthesis of novel derivatives and analogues of this compound allows for the systematic exploration of structure-activity relationships. By making specific modifications to the core structure, chemists can fine-tune the physicochemical and biological properties of the resulting molecules.

Functionalization at the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group at the 3-position of the isoxazole ring is a prime site for functionalization. Standard organic reactions such as esterification and etherification can be employed to introduce a wide variety of substituents.

Esterification: The reaction of this compound with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of a suitable catalyst or coupling agent yields the corresponding esters. This modification can significantly alter the lipophilicity and steric bulk of the molecule.

Etherification: The hydroxyl group can also be converted into an ether linkage through reactions like the Williamson ether synthesis, where the deprotonated hydroxyl group (alkoxide) reacts with an alkyl halide. This introduces a different type of linkage and allows for the incorporation of a wide range of alkyl or aryl groups. For example, the synthesis of ethyl 2-(3-formyl-4-(prop-2-yn-1-yloxy) phenyl)-4-methylthiazole-5-carboxylate involves the reaction of a hydroxyl group with propargyl bromide to form an ether. ajgreenchem.com

| Reaction Type | Reagents | Product Functional Group |

| Esterification | Carboxylic Acid/Acyl Chloride | Ester |

| Etherification | Alkyl Halide/Base | Ether |

Modifications of the Ethyl and Methyl Substituents

While direct functionalization of the ethyl and methyl groups on the isoxazole ring can be challenging, they can be modified through multi-step synthetic sequences. For instance, the methyl group could potentially be halogenated under radical conditions, providing a handle for further transformations. Alternatively, the starting materials for the isoxazole synthesis can be varied to introduce different alkyl or functionalized alkyl groups at these positions. The introduction of fluorine atoms into alkyl substituents is a common strategy in drug design to improve physicochemical properties. nih.gov

Strategies for Ring Fusion and Polyheterocyclic System Generation (e.g., Pyrazolo-oxazoles)

A key strategy for creating molecular complexity is the fusion of the isoxazole ring with other heterocyclic systems. This can be achieved through intramolecular cyclization reactions where a reactive group on a side chain attached to the isoxazole ring reacts with a position on the ring itself.

One notable example is the synthesis of pyrazolo-oxazole systems. These fused bicyclic structures combine the structural features of both pyrazoles and oxazoles, potentially leading to novel biological activities. The synthesis of pyrazolo[5,1-c] mdpi.comnih.govresearchgate.nettriazoles often proceeds from pyrazole (B372694) precursors. researchgate.net Similarly, the reaction of β-azolyl enamines with arylhydroxamoyl chlorides can lead to the formation of 4-(azol-5-yl)isoxazoles through an in situ generation of nitrile oxides followed by a [3+2]-dipolar cycloaddition. researchgate.net Another approach involves the intramolecular nitrile oxide cycloaddition (INOC) reaction to construct pyrazolo[4′,3′:5,6]pyrano[4,3-c] mdpi.comnih.govoxazole (B20620) ring systems from difunctional substrates containing an aldoxime and an allyloxy group on a pyrazole core. mdpi.comencyclopedia.pub

| Fused System | Synthetic Strategy | Key Intermediates |

| Pyrazolo-oxazole | Intramolecular Cyclization | Functionalized Pyrazole Precursors |

| 4-(Azol-5-yl)isoxazole | [3+2] Cycloaddition | β-azolyl enamines, Arylhydroxamoyl chlorides |

| Pyrazolo[4′,3′:5,6]pyrano[4,3-c] mdpi.comnih.govoxazole | Intramolecular Nitrile Oxide Cycloaddition (INOC) | Aldoximes with allyloxy groups on a pyrazole core |

The characterization of these novel derivatives is crucial and is typically accomplished using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), mass spectrometry (MS), and in some cases, single-crystal X-ray diffraction to unambiguously determine the molecular structure. nih.govnih.gov

Development of Methodologies for Enhancing Molecular Diversity and Complexity based on the 1,2-Oxazol-3-ol (B140934) Core

The 1,2-oxazol-3-ol ring system, with its inherent functionalities, presents a fertile ground for the generation of diverse chemical entities. The strategic placement of an ethyl group at the 4-position and a methyl group at the 5-position of the This compound scaffold provides a unique starting point for developing a variety of derivatives. Methodologies to enhance molecular diversity from this core can be broadly categorized into several approaches, each leveraging the reactivity of the oxazole ring and its substituents.

One primary avenue for diversification involves the functionalization of the hydroxyl group at the 3-position. This can be achieved through various reactions such as O-alkylation, O-acylation, and the formation of sulfonate esters. These modifications not only alter the physicochemical properties of the parent molecule but also introduce new handles for further chemical transformations. For instance, the introduction of a terminal alkyne or azide (B81097) via O-alkylation would allow for the application of "click chemistry," enabling the facile conjugation with a wide array of molecular partners.

Furthermore, the substituents at the 4- and 5-positions, while seemingly simple alkyl groups, can also be sites for chemical manipulation, albeit requiring more robust reaction conditions. For example, late-stage C-H functionalization strategies, a rapidly evolving field in organic synthesis, could potentially be employed to introduce new functional groups on the ethyl or methyl substituents, thereby expanding the accessible chemical space.

Multi-component reactions (MCRs) represent another powerful tool for generating molecular complexity from simple building blocks. While direct MCRs involving the pre-formed This compound might be challenging, the principles of MCRs can be applied to the synthesis of the core itself, allowing for the introduction of diverse substituents in a single step. For example, a one-pot condensation reaction involving a β-ketoester, hydroxylamine (B1172632), and an appropriate aldehyde or ketone could be envisioned to construct a library of 4,5-disubstituted-1,2-oxazol-3-ols.

The following table summarizes potential methodologies for enhancing the molecular diversity of the This compound core:

| Methodology | Target Site | Potential Reactions | Outcome |

| O-Functionalization | 3-hydroxyl group | O-alkylation, O-acylation, O-sulfonylation | Introduction of diverse functional groups, modulation of physicochemical properties. |

| C-H Functionalization | 4-ethyl or 5-methyl group | Radical halogenation, metal-catalyzed C-H activation | Introduction of new vectors for further derivatization. |

| Ring Transformation | 1,2-oxazole core | Ring-opening reactions, cycloadditions | Generation of novel heterocyclic and acyclic scaffolds. |

| Multi-component Synthesis | De novo synthesis | One-pot condensation reactions | Rapid generation of a library of analogs with diverse substituents. |

These methodologies, when applied in a combinatorial fashion, can lead to the creation of large and diverse libraries of compounds based on the This compound scaffold, which can then be screened for various biological activities or material properties.

Role of the this compound Scaffold in Privileged Structure Design within Organic Synthesis

The concept of "privileged structures" is central to modern medicinal chemistry and drug discovery. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity, often serving as a starting point for the development of new therapeutic agents. The isoxazole ring, a key component of This compound , is widely recognized as a privileged structure. rsc.orgnih.gov Its prevalence in a number of approved drugs and biologically active compounds underscores its importance.

The utility of the isoxazole scaffold stems from its unique electronic and steric properties. It can act as a bioisostere for other functional groups, such as amides and esters, while offering improved metabolic stability and pharmacokinetic properties. The specific substitution pattern of This compound further refines its potential as a privileged scaffold. The ethyl and methyl groups provide a degree of lipophilicity and steric bulk that can influence binding interactions with protein targets.

The design of privileged structures based on the This compound scaffold involves the strategic elaboration of its core structure to target specific families of proteins, such as kinases, proteases, or G-protein coupled receptors. The methodologies for enhancing molecular diversity discussed in the previous section are directly applicable here. By creating libraries of derivatives with varying substituents at the 3-, 4-, and 5-positions, chemists can systematically explore the structure-activity relationships (SAR) for a given biological target.

The table below illustrates how the structural features of the This compound scaffold contribute to its potential as a privileged structure:

| Structural Feature | Potential Role in Privileged Structure Design | Example of Interaction |

| 1,2-Oxazole Ring | Bioisosteric replacement, metabolic stability, scaffold rigidity | Mimicking an amide bond, resisting enzymatic degradation. |

| 3-Hydroxyl Group | Hydrogen bonding, attachment point for pharmacophores | Acting as a hydrogen bond donor/acceptor with amino acid residues. |

| 4-Ethyl Group | Lipophilic interactions, steric influence | Occupying a hydrophobic pocket in a protein active site. |

| 5-Methyl Group | Fine-tuning of steric and electronic properties | Enhancing selectivity for a specific target. |

Future Research Directions and Emerging Trends

Development of Highly Efficient and Sustainable Synthetic Methodologies for 1,2-Oxazol-3-ols

The synthesis of 1,2-oxazol-3-ols and their derivatives is moving towards more environmentally friendly and efficient methods. nih.govrsc.org A significant trend is the adoption of green chemistry principles to minimize waste and reduce the use of hazardous materials. nih.govresearchgate.net This includes the use of agro-waste-derived catalysts, such as Water Extract of Orange Fruit Peel Ash (WEOFPA), which has been shown to be effective in the synthesis of isoxazole (B147169) derivatives. nih.gov These green approaches often involve solvent-free conditions, which further enhances their environmental credentials. nih.gov

Multi-component reactions (MCRs) are also gaining prominence as a powerful tool for the one-pot synthesis of complex heterocyclic compounds like 1,2-oxazol-3-ols from simple starting materials. nih.gov These reactions are highly efficient, reducing the number of synthetic steps and the amount of waste generated. Another area of development is the use of ultrasound radiation in the synthesis of isoxazoles, which can lead to higher yields, shorter reaction times, and milder reaction conditions without the need for a catalyst. nih.gov The synthesis of 3-substituted isoxazolidin-4-ols has been achieved through highly regio- and trans-stereoselective hydroboration-oxidation reactions, showcasing the move towards more precise and controlled synthetic methods. nih.gov A widely used strategy for synthesizing 3-hydroxyisoxazoles involves the cyclization of substituted β-keto esters with hydroxylamine (B1172632). researchgate.net However, this method can lead to the formation of the isomeric 5-isoxazolone, and therefore, careful control of pH and temperature is crucial to improve the yield of the desired product. researchgate.net

| Synthesis Approach | Key Features | Compound Class | Reference |

| Agro-Waste Catalysis | Use of WEOFPA, solvent-free conditions | Isoxazole-5(4H)-ones | nih.gov |

| Multi-Component Reactions | One-pot synthesis, high efficiency | Complex heterocycles | nih.gov |

| Ultrasound Radiation | Catalyst-free, high yields, shorter reaction times | 3-alkyl-5-aryl isoxazoles | nih.gov |

| Hydroboration-Oxidation | High stereoselectivity | 3-substituted isoxazolidin-4-ols | nih.gov |

| Domino Reaction | Reductive Nef reaction/cyclization | 3,5-disubstituted isoxazoles | rsc.org |

Advanced Computational Approaches for De Novo Design and Reaction Pathway Prediction

Computational chemistry is becoming an indispensable tool in the design and study of novel 1,2-oxazol-3-ol (B140934) derivatives. De novo design, which involves the creation of new molecular structures with desired properties from scratch, is being increasingly utilized. researchgate.net Computational methods allow for the rational design of compounds by predicting their properties and interactions with biological targets. researchgate.net For instance, molecular docking studies are used to understand the binding of isoxazole derivatives to the active sites of enzymes, which is crucial for designing new inhibitors. researchgate.netacs.org

A significant area of advancement is the use of computational models to predict the reaction pathways and outcomes of chemical syntheses. nih.gov Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to study the electronic structure of molecules and predict their reactivity. nih.gov This allows for the investigation of reaction mechanisms and the prediction of the most likely products, which can guide experimental work and save significant time and resources. nih.gov For example, DFT calculations have been used to study the regioselectivity of cycloaddition reactions in the synthesis of 1,2,3-triazoles, which are structurally related to isoxazoles. nih.gov These computational tools are moving the field from a trial-and-error approach to a more predictive and rational design process.

| Computational Method | Application | Relevance to 1,2-Oxazol-3-ols | Reference |

| Molecular Docking | Predicting binding modes with biological targets | Design of enzyme inhibitors | researchgate.netacs.org |

| De Novo Design | Creating novel molecular structures with desired properties | Discovery of new bioactive compounds | researchgate.net |

| Density Functional Theory (DFT) | Predicting reaction pathways and reactivity | Guiding synthetic strategies and understanding mechanisms | nih.gov |

Exploration of 1,2-Oxazol-3-ol Derivatives in Materials Science (e.g., luminescent materials, electronic applications)

The unique structural and electronic properties of the isoxazole ring make its derivatives promising candidates for applications in materials science. researchgate.netresearchgate.net There is growing interest in exploring these compounds for use as luminescent materials and in electronic devices. researchgate.netmdpi.commdpi.com

For instance, some oxazole (B20620) and imidazole-based heterocycles have been shown to exhibit high photoluminescence efficiencies. researchgate.net The introduction of different substituents onto the isoxazole core can modulate the electronic and steric properties, influencing their fluorescence. researchgate.net This opens up possibilities for designing novel fluorescent probes and luminescent materials. Research on related heterocyclic compounds like pyrazole (B372694) derivatives has demonstrated their potential in organic light-emitting diodes (OLEDs) and photovoltaic cells. mdpi.com The ability to tune the emission properties and energy levels by modifying the molecular structure makes these compounds highly attractive for optoelectronic applications. mdpi.com While direct research on the luminescent and electronic applications of 4-Ethyl-5-methyl-1,2-oxazol-3-ol is limited, the broader class of isoxazole derivatives holds significant potential in this area. researchgate.netresearchgate.net

| Application Area | Key Properties of Heterocyclic Derivatives | Potential of 1,2-Oxazol-3-ol Derivatives | References |

| Luminescent Materials | High photoluminescence efficiency, tunable emission | Design of novel fluorescent probes and materials | researchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, charge transport properties | Development of new emitters and host materials | mdpi.commdpi.com |

| Photovoltaic Cells | Light absorption and charge separation capabilities | Exploration as components in organic solar cells | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Oxazole Discovery and Synthesis

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative technologies in chemical research, with significant implications for the discovery and synthesis of oxazole derivatives. arxiv.orgnih.govnih.gov These technologies are being applied to a wide range of tasks, from predicting reaction outcomes to designing novel synthetic routes. nih.govgithub.comchemrxiv.orgmdpi.comrsc.orgarxiv.orgresearchgate.net

One of the key applications of AI in this field is retrosynthesis, which involves identifying the precursor molecules needed to synthesize a target compound. arxiv.orggithub.comarxiv.org Machine learning models, particularly deep learning approaches, are being trained on vast datasets of chemical reactions to predict plausible retrosynthetic pathways. github.comarxiv.org This can significantly accelerate the process of designing synthetic routes for new oxazole derivatives. Furthermore, AI can be used to predict the outcomes of chemical reactions, including yields and the formation of side products. This predictive capability allows chemists to prioritize synthetic routes that are most likely to be successful, saving time and resources. mdpi.com The integration of AI with robotic systems is leading to the development of autonomous platforms for chemical synthesis, where the entire process from design to execution is automated. nih.govnih.gov

| AI/ML Application | Description | Impact on Oxazole Research | References |

| Retrosynthesis Prediction | Identifying precursor molecules for a target compound. | Accelerates the design of synthetic routes for new oxazoles. | arxiv.orggithub.comarxiv.org |

| Reaction Outcome Prediction | Predicting reaction yields and side products. | Prioritizes efficient synthetic pathways. | mdpi.com |

| Automated Synthesis | Integrating AI with robotic platforms for autonomous experimentation. | Enables high-throughput synthesis and optimization of oxazole derivatives. | nih.govnih.gov |

| De Novo Molecular Design | Generating novel molecular structures with desired properties. | Facilitates the discovery of new bioactive oxazole compounds. | mdpi.com |

Q & A

Q. What are the common synthetic routes for 4-Ethyl-5-methyl-1,2-oxazol-3-ol, and how can purity be optimized?